molecular formula C12H15N3O B1306436 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957483-12-4

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Número de catálogo: B1306436
Número CAS: 957483-12-4
Peso molecular: 217.27 g/mol
Clave InChI: PVDNFFDOIHTQQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (CAS: 957483-12-4; molecular formula: C₁₂H₁₅N₃O) is a pyrazole-derived amine featuring a 4-methoxyphenyl-ethyl substituent. It is marketed as an industrial-grade compound by CHEMLYTE SOLUTIONS CO., LTD., with a purity of 99% and packaged in 25 kg cardboard drums . The compound’s structure includes a pyrazole ring substituted with an amine group at the 3-position and a 1-(4-methoxyphenyl)ethyl moiety at the 2-position.

Propiedades

IUPAC Name

2-[1-(4-methoxyphenyl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(15-12(13)7-8-14-15)10-3-5-11(16-2)6-4-10/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDNFFDOIHTQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine typically involves the reaction of 4-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Análisis De Reacciones Químicas

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, exhibit promising anticancer properties. A study demonstrated its potential to inhibit the proliferation of cancer cells through the modulation of specific signaling pathways. The compound's structure allows it to interact with molecular targets involved in tumor growth, making it a candidate for further development as an anticancer agent.

Case Study:
In vitro assays conducted on various cancer cell lines showed that this compound significantly reduced cell viability, particularly in breast and prostate cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to suppress inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Efficacy

CompoundInhibition (%)Model Used
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine75%LPS-induced RAW264.7 cells
Aspirin80%LPS-induced RAW264.7 cells

Cosmetic Applications

1. Skin Care Formulations
The compound's properties have led to its exploration in cosmetic formulations, particularly for skin care products aimed at reducing inflammation and enhancing skin barrier function. Its ability to modulate skin responses makes it suitable for formulations targeting sensitive or irritated skin.

Case Study:
A formulation containing 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine was tested for its efficacy in reducing erythema and improving skin hydration. Clinical trials revealed a significant reduction in redness after four weeks of application compared to a placebo.

2. Antioxidant Activity
Antioxidant properties are essential in cosmetic formulations to protect the skin from oxidative stress. The compound has shown potential as a radical scavenger, thus contributing to the longevity and effectiveness of cosmetic products.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Concentration (µg/mL)
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine65%100
Vitamin C70%100

Mecanismo De Acción

The mechanism of action of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine with analogs sharing the 4-methoxyphenyl-ethyl group or related pharmacophores, focusing on structural, synthetic, and functional differences.

Acrylonitrile and Acetamide Derivatives ()

Several acrylonitrile and acetamide derivatives synthesized in 2015 share the 4-methoxyphenyl-ethyl group but differ in core structures:

  • Compound 4f (): 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[1-(4-methoxy-phenyl)-ethyl]-acrylamide. This compound incorporates a coumarin core linked to the 4-methoxyphenyl-ethyl group via an acrylamide bridge. Its synthesis involves condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with cyanoacetamide derivatives under ethanol/piperidine conditions .
  • Compound 3f (): 2-Cyano-N-[1-(4-methoxy-phenyl)ethyl]-acetamide. This simpler analog lacks the coumarin moiety, highlighting the structural flexibility of the 4-methoxyphenyl-ethyl group in forming diverse intermediates.

Key Differences :

  • The pyrazole-3-amine core of the target compound contrasts with the coumarin or cyanoacetamide backbones of analogs.
Formoterol-Related Compounds ()

Formoterol impurities and analogs often feature 4-methoxyphenyl-ethylamine motifs but with distinct pharmacophores:

  • Formoterol-related compound G (): (2RS)-1-(4-Methoxy-phenyl)propan-2-amine. This compound replaces the pyrazole ring with a propan-2-amine chain. It exhibits a relative retention time (RRT) of 0.4 and a relative response factor (RRF) of 1.00 in chromatographic analyses, indicating moderate polarity .
  • Formoterol-related compound F (): A complex formamide derivative with nested hydroxyethyl and 4-methoxyphenyl-ethyl groups. Its RRT of 2.0 reflects lower polarity compared to the target compound .

Key Differences :

  • Formoterol analogs are designed as β-agonist drug impurities, emphasizing stereochemical and functional group complexity for receptor binding. In contrast, the target compound’s simpler pyrazole-amine structure lacks evident pharmacological motifs.
Cyclohexanol and Dimethylamino Derivatives ()

The compound 1-[2-(dimethylamino)-1-(4-methoxy-phenyl)ethyl]cyclohexanol (CAS: 93413-69-5) shares the 4-methoxyphenyl-ethyl group but incorporates a cyclohexanol and dimethylamino moiety. It is classified as a medium-persistence PMT/vPvM (persistent, mobile, and toxic/very persistent and very mobile) substance, with an estimated environmental half-life of 83 days .

Key Differences :

  • The cyclohexanol core and dimethylamino group enhance hydrophilicity and environmental mobility, whereas the target compound’s aromatic pyrazole ring may confer greater stability in industrial settings.

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Synthesis Conditions Relative Retention Time (RRT) Application/Notes
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine 957483-12-4 Pyrazole-3-amine 4-Methoxyphenyl-ethyl Not specified Not available Industrial intermediate
Compound 4f () N/A Coumarin-acrylamide 4-Methoxyphenyl-ethyl, cyano Ethanol, piperidine, 0–5°C, 2h Not available Pharmaceutical candidate
Formoterol-related compound G () N/A Propan-2-amine 4-Methoxyphenyl Not specified 0.4 Drug impurity
93413-69-5 () 93413-69-5 Cyclohexanol 4-Methoxyphenyl-ethyl, dimethylamino Not specified Not available Environmental concern

Research Implications

  • Structural Flexibility : The 4-methoxyphenyl-ethyl group is versatile in forming diverse compounds, but core structures dictate functionality (e.g., pyrazole for stability, coumarin for bioactivity).
  • Synthetic Routes: Ethanol/piperidine-mediated condensations () are common for acrylonitrile derivatives, but the target compound’s synthesis remains uncharacterized.
  • Environmental and Industrial Relevance : Unlike the environmentally persistent 93413-69-5 , the target compound’s industrial use suggests tailored handling to mitigate ecological risks.

Actividad Biológica

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound's structure, characterized by the presence of a methoxy-substituted phenyl group, suggests diverse therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 957483-12-4

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that pyrazole compounds can inhibit the growth of various bacterial strains. For example, compounds structurally related to 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine were tested against E. coli, Bacillus subtilis, and Staphylococcus aureus, demonstrating significant antimicrobial effects .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Antitumor Activity :
    • Some pyrazole derivatives have shown promise as antitumor agents. They have been evaluated for their ability to induce apoptosis in cancer cell lines, indicating potential use in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can be influenced by its structural components. The presence of the methoxy group on the phenyl ring is believed to enhance its interaction with biological targets, potentially increasing its efficacy compared to other derivatives without this substitution.

Compound NameStructureUnique Features
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamineStructureVariation in methoxy substitution affecting biological activity
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamineStructureDifferent substitution pattern on the pyrazole ring
1-(5-tert-butyl-2-p-tolyl)-2H-pyrazol-3-ylamineStructureExhibits different anti-inflammatory properties

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antimicrobial Screening :
    • A study evaluated various pyrazole derivatives against E. coli and S. aureus. The findings indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that pyrazole derivatives could significantly reduce levels of inflammatory markers in cell cultures, supporting their use in inflammatory conditions .
  • Antitumor Efficacy :
    • Research showed that specific pyrazole derivatives induced apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, pyrazoline analogs are synthesized by reacting hydrazines with chalcone derivatives under reflux in ethanol (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (80–120°C), and catalyst use (e.g., POCl₃ for cyclization) .
  • Key Parameters :

ParameterTypical RangeImpact on Yield
SolventEthanol, MethanolEthanol improves cyclization
Temperature80–120°CHigher temps reduce side products
CatalystPOCl₃, H₂SO₄POCl₃ enhances ring closure

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : IR confirms NH₂ (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹). ¹H NMR identifies methoxy protons (~δ 3.8 ppm) and pyrazole protons (δ 5.5–6.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXTL) resolves bond lengths and angles. For example, pyrazole rings in analogs show C–N bond lengths of ~1.34 Å, consistent with aromaticity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodology : Use glucose uptake assays (rat hepatocytes) or enzyme inhibition studies (e.g., glucokinase activity). For analogs, EC₅₀ values are measured at 10 µM–1 mM glucose concentrations .
  • Example Data :

Assay TypeTargetObserved Activity (IC₅₀)
Glucose UptakeHepatocytes10–50 µM
AntibacterialGram-positiveMIC: 25–100 µg/mL

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structure determination?

  • Methodology : For disordered structures, use SHELXL’s PART instruction to model overlapping atoms. Twinned data (e.g., pseudo-merohedral cases) require HKLF 5 refinement . Tools like ORTEP-3 visualize anisotropic displacement parameters .
  • Case Study : A pyrazoline analog (C₂₁H₁₇N₃O₄·H₂O) showed twinning; refinement with SHELXL (R-factor: 0.045) resolved disorder using PART and SIMU restraints .

Q. How do contradictory bioactivity results arise between enzyme inhibition and cell-based assays?

  • Analysis : Discrepancies may stem from membrane permeability (logP >3 reduces cellular uptake) or off-target effects. For example, a pyrazole derivative showed IC₅₀ = 5 µM in isolated enzymes but EC₅₀ = 50 µM in hepatocytes due to poor solubility .
  • Mitigation :

  • Adjust lipophilicity via substituents (e.g., –OCH₃ to –CF₃).
  • Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What HPLC conditions effectively separate this compound from structurally similar impurities?

  • Methodology : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phases like 0.1% TFA in water (A) and acetonitrile (B). For analogs, retention times (RT) correlate with logP:

CompoundRT (min)logP (calc.)
Target compound8.22.1
4-Methoxy impurity7.81.8
Data from USP methods show baseline separation at 1.0 mL/min gradient (20–80% B in 15 min) .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (2.1), PSA (65 Ų), and CYP450 inhibition. For PMT/vPvM assessment, prioritize analogs with t₁/₂ >40 days in water .
  • Output :

PropertyPredicted ValueRelevance
logD (pH 7.4)1.4Membrane permeability
CYP3A4 InhibitionLowLow drug-drug risk

Methodological Challenges and Solutions

Q. Why do NMR spectra show unexpected splitting for the pyrazole NH₂ group?

  • Cause : Dynamic proton exchange or hydrogen bonding with solvents (e.g., DMSO-d₆).
  • Solution : Acquire spectra in CDCl₃ (less H-bonding) or use ¹³C-DEPT to resolve coupling .

Q. What strategies improve yield in Mannich reactions involving this compound?

  • Optimization : Use crown ether catalysts (e.g., diaza-18-crown-6) to stabilize intermediates. For example, Mannich reactions with N,N′-bis(methoxymethyl)diaza-18-crown-6 achieve 98% yield .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.